BIIB021

Beschreibung

This compound has been investigated for the treatment of Tumors and Lymphoma.

Hsp90 Inhibitor this compound is an orally active inhibitor of heat shock protein 90 (HSP90) with potential antineoplastic activity. HSP90, a chaperon protein upregulated in a variety of tumor cells, regulates the folding and degradation of many oncogenic signaling proteins. HSP90 inhibitor this compound specifically blocks active HSP90, thereby inhibiting its chaperon function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. As a result, CNF2024 has the potential to inhibit the growth of a wide range of cancer cells in both solid tumors and blood-based cancers.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Eigenschaften

IUPAC Name |

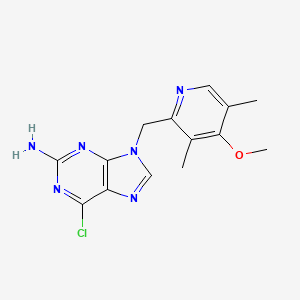

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDDKSCVCJTPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025952 |

Source

|

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848695-25-0 |

Source

|

| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIIB021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB021 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIIB 021 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIIB021 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIIB021: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB021 (also known as CNF2024) is a fully synthetic, orally available, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1][2] Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy in oncology. This technical guide elucidates the core mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action

This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain (NTD) of Hsp90 with high affinity.[3][4] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[2][4] The depletion of these oncoproteins cripples multiple signaling pathways essential for tumor progression, ultimately inducing cell cycle arrest and apoptosis.[1][5]

Quantitative Efficacy Data

The potency of this compound has been demonstrated across a variety of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (Hsp90) | 1.7 nM | Cell-free assay | [6] |

| EC50 | 38 nM | Not Specified | [6][7] |

| IC50 (HER2 degradation) | 38 nM | MCF7 | [6] |

| IC50 (Hsp90 binding) | 140 nM | BT474 | [6] |

Table 2: In Vitro Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (48h) | Reference |

| T24 | Bladder Cancer | 16.65 nM | [8] |

| HeLa | Cervical Cancer | 14.79 nM | [3][9] |

| KM-H2 | Hodgkin's Lymphoma | ~0.24 µM | [2] |

| L428 | Hodgkin's Lymphoma | ~0.80 µM | [2] |

| L540 | Hodgkin's Lymphoma | ~0.50 µM | [2] |

| BT474 | Breast Cancer | 0.06 µM | [6] |

| MCF-7 | Breast Cancer | 0.08 µM | [6] |

| N87 | Gastric Cancer | 0.07 µM | [6] |

| HT29 | Colon Cancer | 0.15 µM | [6] |

| H1650 | Lung Cancer | 0.31 µM | [6] |

Key Signaling Pathways Affected by this compound

This compound's inhibition of Hsp90 leads to the degradation of numerous client proteins, thereby disrupting several critical signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. Akt is a well-established Hsp90 client protein. This compound treatment leads to the degradation of Akt, thereby inhibiting downstream signaling and promoting apoptosis.[4][5] This has been observed in myelodysplastic syndrome and other cancer cells.[5]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive NF-κB activity is a hallmark of many cancers, including Hodgkin's lymphoma. This compound has been shown to inhibit the constitutive activity of NF-κB, contributing to its pro-apoptotic effects.[2][5]

Intrinsic Apoptotic Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (XTT/MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[3][8]

-

Cell Seeding: Plate cancer cells (e.g., T24, HeLa, MCF-7) in 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.56 to 100 nM) and a vehicle control for specific time periods (e.g., 24, 48 hours).[8][10]

-

Reagent Addition: After the incubation period, add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3][10]

-

Incubation: Incubate the plates for an additional 2-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, such as Hsp90 client proteins and apoptotic markers, following this compound treatment.[10][11]

-

Cell Lysis: Treat cancer cells with the desired concentration of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, HER-2, Bcl-2, Bax, Caspase-3, HSP70, HSP90) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to analyze the mRNA expression levels of genes involved in apoptosis and other signaling pathways affected by this compound.[10][12]

-

RNA Extraction: Treat cells with this compound, then isolate total RNA using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: Perform real-time PCR using the synthesized cDNA, gene-specific primers (for targets like Bax, Bcl-2, Casp9), and a fluorescent dye (e.g., SYBR Green).[12]

-

Data Acquisition: Monitor the fluorescence signal in real-time as the DNA is amplified.

-

Analysis: Determine the cycle threshold (Ct) for each gene and normalize it to a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

This compound is a potent and selective Hsp90 inhibitor that demonstrates significant anticancer activity across a broad range of malignancies. Its mechanism of action is centered on the disruption of the Hsp90 chaperone machinery, leading to the degradation of a multitude of oncoproteins. This, in turn, results in the simultaneous inhibition of multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and NF-κB pathways, and the induction of the intrinsic apoptotic pathway. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent in oncology.

References

- 1. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. europeanreview.org [europeanreview.org]

- 4. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]

- 12. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Target of BIIB021

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB021, also known as CNF2024, is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and its effects on various cancer cell lines. Detailed experimental protocols for key assays and quantitative data on the compound's potency are presented to support further research and drug development efforts.

The Molecular Target: Heat Shock Protein 90 (Hsp90)

The primary molecular target of this compound is the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved and ubiquitously expressed protein that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide range of "client" proteins.[3][4] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3] This dependency makes Hsp90 an attractive target for cancer therapy.

Mechanism of Action

This compound functions as a potent and selective inhibitor of Hsp90.[5] It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding pocket located in the N-terminal domain of Hsp90.[1][2] This binding event prevents the hydrolysis of ATP, a crucial step in the Hsp90 chaperone cycle.[6] The inhibition of Hsp90's ATPase activity leads to the misfolding, destabilization, and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1] This targeted degradation of oncoproteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data

The potency of this compound has been evaluated in various biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| Ki (Hsp90) | 1.7 nM | Cell-free assay | [2] |

| EC50 (HER-2 Degradation) | 38 nM | MCF-7 cells | [2] |

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BT474 | Breast Cancer | 0.14 | [2] |

| MCF-7 | Breast Cancer | 0.31 | [2] |

| N87 | Gastric Cancer | 0.06 | [2] |

| HT29 | Colon Cancer | Not specified | [2] |

| H1650 | Non-Small Cell Lung Cancer | 0.06 - 0.31 | [6] |

| H1299 | Non-Small Cell Lung Cancer | 0.06 - 0.31 | [6] |

| H69 | Small Cell Lung Cancer | 0.06 - 0.31 | [6] |

| H82 | Small Cell Lung Cancer | 0.06 - 0.31 | [6] |

| KM-H2 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |

| L428 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |

| L540 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |

| L540cy | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |

| L591 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |

| L1236 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |

| DEV | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |

| HeLa | Cervical Cancer | 0.01479 (48h) | [6] |

| T24 | Bladder Cancer | 0.01665 (48h) | [8] |

| Eca109 | Esophageal Squamous Cell Carcinoma | 0.6611 | [9] |

| Eca9706 | Esophageal Squamous Cell Carcinoma | 0.05331 | [9] |

| BC-1 | Primary Effusion Lymphoma | 0.0415 - 0.0715 | [3] |

| BC-3 | Primary Effusion Lymphoma | 0.0415 - 0.0715 | [3] |

Experimental Protocols

Hsp90 Binding Assay (Fluorescence Polarization)

This assay measures the ability of this compound to compete with a fluorescently labeled ligand for binding to the ATP pocket of Hsp90.[5][10][11]

Materials:

-

Recombinant human Hsp90α

-

Fluorescently labeled geldanamycin (B1684428) (e.g., FITC-geldanamycin or BODIPY-geldanamycin)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin)

-

96-well black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of recombinant Hsp90α and fluorescently labeled geldanamycin in the assay buffer.

-

Incubate the mixture in a 96-well plate to allow for binding.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate to allow for competition to reach equilibrium.

-

Measure fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by this compound.

-

Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the fluorescent probe binding.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol details the assessment of HER-2, Akt, and Raf-1 degradation in MCF-7 breast cancer cells following treatment with this compound.[12][13][14][15]

Materials:

-

MCF-7 cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HER-2, anti-Akt, anti-phospho-Akt (Ser473), anti-Raf-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of client protein degradation.

Cell Proliferation Assay (XTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][6][16][17]

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

This compound

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours).

-

Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add the XTT working solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the soluble formazan (B1609692) product at 450-500 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

This compound-mediated Hsp90 inhibition profoundly impacts several key signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of PI3K/Akt and NF-κB Signaling Pathways

This compound treatment leads to the degradation of key components of the PI3K/Akt and NF-κB signaling pathways.[1][4][7][8][18] Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. Its degradation upon this compound treatment leads to the inhibition of downstream survival signals. Similarly, components of the NF-κB pathway are also dependent on Hsp90 for their stability and function.

Caption: this compound inhibits Hsp90, leading to the degradation of client proteins Akt and IKK, thereby suppressing the PI3K/Akt and NF-κB signaling pathways.

Induction of Apoptosis

By promoting the degradation of pro-survival client proteins, this compound triggers the intrinsic pathway of apoptosis. This is characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death.

Caption: this compound induces apoptosis by inhibiting Hsp90, leading to Akt degradation, a decrease in Bcl-2, and subsequent caspase activation.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a research setting.

Caption: A logical workflow for the in vitro evaluation of this compound, from initial binding assays to cellular and molecular analyses.

Conclusion

This compound is a potent and selective inhibitor of Hsp90 that demonstrates significant anti-tumor activity in a wide range of cancer cell lines. By targeting the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of key oncoproteins and the inhibition of critical survival pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop novel Hsp90-targeted cancer therapies.

References

- 1. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Demethoxycurcumin induces apoptosis in HER2 overexpressing bladder cancer cells through degradation of HER2 and inhibiting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zellbio.eu [zellbio.eu]

- 17. apexbt.com [apexbt.com]

- 18. Hsp90 inhibitor, this compound, induces apoptosis and autophagy by regulating mTOR-Ulk1 pathway in imatinib-sensitive and -resistant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BIIB021: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of the Novel Hsp90 Inhibitor, BIIB021

Introduction

This compound, also known as CNF2024, is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins that drive malignant progression.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[1] this compound was developed to overcome some of the limitations of earlier natural product-derived Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives, which suffered from poor solubility and hepatotoxicity.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols for the evaluation of this compound.

Discovery and Synthesis

This compound was identified as a novel, fully synthetic purine-based inhibitor of Hsp90.[1][3] Its chemical name is 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine.[4] The synthesis of this compound involves the coupling of two key building blocks: 2-amino-6-chloropurine (B14584) and 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride.

Proposed Synthesis Workflow

Caption: Proposed synthetic route for this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the N-terminal ATP-binding pocket of Hsp90.[1][5] This binding event disrupts the chaperone's ATPase activity, which is essential for the proper folding and stabilization of its client proteins.[6] Consequently, oncogenic client proteins, such as HER-2, AKT, and Raf-1, are targeted for degradation through the ubiquitin-proteasome pathway.[1][7] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][8] A hallmark of Hsp90 inhibition by this compound is the compensatory upregulation of other heat shock proteins, notably Hsp70 and Hsp27.[1][7]

Hsp90 Inhibition and Client Protein Degradation Pathway

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activity of this compound.

| Parameter | Value | Assay/Model | Reference |

| K | 1.7 ± 0.4 nM | Hsp90α binding assay (fluorescence polarization) | [5] |

| EC | 38 nM | HER-2 degradation in MCF-7 cells | [9] |

| EC | 32 nM | HER-2 degradation in MCF-7 cells | [7][10] |

| IC | 14.79 nM (48h) | HeLa cell proliferation (XTT assay) | [6] |

| IC | 0.06 - 0.31 µM | Various tumor cell lines proliferation | [11] |

Table 1: In Vitro Activity of this compound

| Species | Dose | T | T | Oral Bioavailability (F) | Reference |

| Mouse | 37.5 - 200 mg/kg | 0.08 h | ~1 h | N/A | [3] |

| Rat | 10 - 51 mg/kg | 0.1 - 0.5 h | N/A | >20% | [3] |

| Dog | N/A | 0.5 - 1.0 h | N/A | N/A | [3] |

| Human | 25 - 800 mg (twice weekly) | ~90 minutes | ~1 hour | Dose-linear exposure | [12] |

Table 2: Pharmacokinetic Parameters of this compound

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| N87 (gastric) | 125 mg/kg, p.o., daily (5 days/week) for 5 weeks | 87% | [5] |

| BT474 (breast) | N/A | Potent inhibition | [7] |

| CWR22 (prostate) | N/A | Active | [7] |

Table 3: In Vivo Antitumor Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Hsp90 inhibitors like this compound.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled ligand from the Hsp90 ATP binding pocket.

Materials:

-

Recombinant human Hsp90α

-

FITC-labeled geldanamycin

-

Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL BGG, and 0.1% (v/v) CHAPS.[9]

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a mixture of recombinant human Hsp90α (final concentration ~0.8 nM) and FITC-labeled geldanamycin (final concentration ~2 nM) in the assay buffer.[9]

-

Incubate the mixture in a 96-well microplate at room temperature for 3 hours.[9]

-

Add serial dilutions of this compound (in DMSO) to the wells. The final DMSO concentration should be kept constant (e.g., 2%).[9]

-

Incubate the plate for 16 hours at room temperature.[9]

-

Measure fluorescence polarization using a plate reader (excitation = 485 nm, emission = 535 nm).[9]

-

Calculate the Ki value from the IC50 obtained from a competitive binding curve.

Western Blot Analysis for Client Protein Degradation

This method is used to assess the on-target effect of this compound by measuring the degradation of Hsp90 client proteins.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, BT474)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels, transfer apparatus, and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HER-2, Akt, Raf-1, Hsp70, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 16-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay (MTT/XTT)

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the preclinical and clinical evaluation of this compound.

Conclusion

This compound is a potent, orally bioavailable, and fully synthetic Hsp90 inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in clinical trials.[1][5][13] Its distinct chemical structure and favorable pharmacological properties represent a significant advancement over earlier-generation Hsp90 inhibitors.[2] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on Hsp90-targeted cancer therapies. The continued exploration of this compound and the development of next-generation Hsp90 inhibitors hold promise for the treatment of various malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Cas 848695-25-0,BIIB-021 | lookchem [lookchem.com]

- 6. A novel PET probe to selectively image heat shock protein 90α/β isoforms in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The unique monoclonal antibodies and immunochemical assay for comprehensive determination of the cell-bound and soluble HER2 in different biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine [myskinrecipes.com]

- 13. europeanreview.org [europeanreview.org]

BIIB021: A Technical Guide to its Inhibition of Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB021 (CNF2024) is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a critical molecular chaperone, Hsp90 is responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral components of oncogenic signaling pathways.[3] By competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[1][4] This action simultaneously dismantles multiple cancer-promoting signaling cascades, including the PI3K/Akt and Raf/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways it inhibits.

Mechanism of Action: Hsp90 Inhibition

Hsp90's function is intrinsically linked to its ATPase activity, which drives the conformational changes necessary for client protein maturation.[7] this compound acts as a potent, competitive inhibitor of this ATPase function by occupying the N-terminal ATP-binding pocket.[8] This prevents the binding of ATP, stalling the chaperone cycle and leaving client proteins in an unstable state. The cell's quality control machinery then targets these misfolded proteins for degradation via the ubiquitin-proteasome pathway.[1] This leads to the depletion of key oncoproteins, thereby inhibiting tumor growth and survival.[9] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70 and Hsp27, which has been consistently observed with this compound treatment.[2][10]

Quantitative Data

This compound has demonstrated potent activity across a wide range of cancer cell lines. Its efficacy is typically quantified by its half-maximal inhibitory concentration (IC50) for cell proliferation and its binding affinity (Ki and EC50) for Hsp90.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| BT474 | Breast Cancer | 60 - 310 | [2],[11] |

| MCF-7 | Breast Cancer | 60 - 310 | [2],[11] |

| N87 | Gastric Cancer | 60 - 310 | [2],[11] |

| HT29 | Colon Cancer | 60 - 310 | [2],[11] |

| H1650 | Non-Small Cell Lung Cancer | 60 - 310 | [2],[11] |

| H1299 | Non-Small Cell Lung Cancer | 60 - 310 | [2],[11] |

| H69 | Small Cell Lung Cancer | 60 - 310 | [2],[11] |

| H82 | Small Cell Lung Cancer | 60 - 310 | [2],[11] |

| KM-H2 | Hodgkin's Lymphoma | 240 - 800 | [2],[11] |

| L428 | Hodgkin's Lymphoma | 240 - 800 | [2],[11] |

| L540 | Hodgkin's Lymphoma | 240 - 800 | [2],[11] |

| HeLa | Cervical Cancer | 36.15 (24h), 14.79 (48h) | [1],[7] |

| T24 | Bladder Cancer | 16.65 (48h) | [1],[8] |

| SKM-1 | Myelodysplastic Syndrome | 275.2 (24h), 163.9 (48h) | [1] |

| Eca109 | Esophageal Squamous Cell Carcinoma | 661.10 | [7] |

| Eca9706 | Esophageal Squamous Cell Carcinoma | 53.31 | [7] |

| BC-1 | Primary Effusion Lymphoma | 41.5 - 71.5 | [12] |

| BC-3 | Primary Effusion Lymphoma | 41.5 - 71.5 | [12] |

Table 2: Binding Affinity and Potency of this compound

| Parameter | Value (nM) | Target | Reference(s) |

| Ki | 1.7 | Hsp90 | [2],[11] |

| EC50 | 38 | Hsp90 | [2],[11] |

| EC50 (HER-2 Degradation) | 32 | Hsp90 in MCF-7 cells | [10],[13] |

| KD (Hsp90α) | 2.0 | Human recombinant Hsp90α | [14] |

| KD (Hsp90β) | 15 | Human recombinant Hsp90β | [14] |

Inhibition of Core Oncogenic Signaling Pathways

By promoting the degradation of Hsp90 client proteins, this compound disrupts several critical signaling pathways that drive tumorigenesis.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Akt is a well-established Hsp90 client protein. This compound treatment leads to the dose-dependent degradation of Akt, thereby inhibiting downstream survival signals and promoting apoptosis.[4][5]

Raf/MEK/ERK Pathway

This pathway, also known as the MAPK pathway, is crucial for cell proliferation, differentiation, and survival. The upstream kinase Raf-1 is a key Hsp90 client. Inhibition of Hsp90 by this compound results in Raf-1 degradation, blocking the entire signaling cascade and contributing to its anti-proliferative effects.[4][6]

Other Key Client Proteins

This compound also induces the degradation of other critical oncoproteins, including:

-

HER-2 (ErbB2): A receptor tyrosine kinase overexpressed in breast and gastric cancers.[4][10]

-

NF-κB: A transcription factor that regulates inflammatory responses and cell survival.[2][5]

-

Androgen Receptor (AR): A key driver in prostate cancer.[13]

Experimental Protocols

The following are summaries of key methodologies used to characterize the activity of this compound.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of this compound to Hsp90 by measuring the displacement of a fluorescently labeled probe.[2]

-

Principle: A fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) binds to Hsp90, resulting in a high fluorescence polarization (FP) signal. When an unlabeled competitor like this compound is introduced, it displaces the probe, causing the FP signal to decrease.

-

Materials: Recombinant human Hsp90α, FITC-geldanamycin probe, assay buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT), this compound.

-

Procedure:

-

Incubate recombinant Hsp90α with the FITC-geldanamycin probe in a microplate.

-

Add serial dilutions of this compound to the wells.

-

Incubate to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

Calculate the IC50 value from the resulting dose-response curve, which can be used to determine the binding affinity (Ki).

-

Hsp90 ATPase Activity Assay

This assay measures this compound's ability to inhibit the ATP hydrolysis function of Hsp90.[7]

-

Principle: A coupled enzyme system (pyruvate kinase/lactate (B86563) dehydrogenase) is used to link ADP production (from ATP hydrolysis by Hsp90) to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Materials: Recombinant Hsp90, ATP, phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, lactate dehydrogenase, assay buffer, this compound.

-

Procedure:

-

Combine Hsp90 and the coupled enzyme system components in an assay buffer.

-

Add this compound at the desired concentration.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the Hsp90 ATPase activity.

-

Client Protein Degradation Assay (Western Blot)

This method is used to confirm the downstream effect of Hsp90 inhibition by observing the degradation of client proteins in cultured cells.[15]

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A decrease in the band intensity for a client protein after this compound treatment indicates degradation.

-

Materials: Cancer cell line of interest, cell lysis buffer, primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER-2), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest and lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific to Hsp90 client proteins and a loading control (e.g., actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a potent and specific Hsp90 inhibitor that disrupts the stability of numerous oncoproteins crucial for cancer cell survival and proliferation. By simultaneously targeting multiple signaling pathways, including PI3K/Akt and Raf/MEK/ERK, it presents a compelling strategy for cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating Hsp90-targeted therapeutics. Preclinical and clinical studies have demonstrated its antitumor activity and tolerability, supporting its continued investigation as a therapeutic agent in oncology.[9][16]

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel Hsp90 inhibitor, sensitizes esophageal squamous cell carcinoma to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. | BioWorld [bioworld.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A novel PET probe to selectively image heat shock protein 90α/β isoforms in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical In Vitro Evaluation of BIIB021, an Hsp90 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins.[1] Many of these client proteins are essential for tumor cell proliferation, survival, and metastasis, making Hsp90 a prime target for cancer therapy.[1][2] BIIB021 (also known as CNF2024) is a fully synthetic, orally bioavailable small-molecule inhibitor of Hsp90.[1][2][3] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its chaperone function and leading to the degradation of oncogenic client proteins.[2][3][4] This technical guide provides an in-depth overview of the preclinical in vitro studies of this compound, detailing its mechanism of action, quantitative potency, and impact on cellular pathways, along with the methodologies used for its evaluation.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the ATPase activity of Hsp90.[3][5] This inhibition prevents the chaperone from assisting in the proper folding and stabilization of numerous client proteins crucial for cancer cell signaling and survival. The subsequent misfolding leads to the ubiquitination and proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][6] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70 and Hsp27, which has been consistently observed with this compound treatment.[2][7][8]

Data Presentation: Quantitative Analysis

The potency of this compound has been extensively characterized through various biochemical and cell-based assays.

Table 1: Binding Affinity and Potency

This table summarizes the key binding affinity and functional potency values of this compound against Hsp90.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 1.7 nM | Recombinant Hsp90 | [6][7] |

| KD (HSP90α) | 2.0 nM | Human Recombinant HSP90α | [9] |

| KD (HSP90β) | 15 nM | Human Recombinant HSP90β | [9] |

| EC50 | 38 nM | General potency | [6][7] |

| EC50 (HER-2 Degradation) | 32 nM | MCF-7 Cells | [8] |

Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time | Reference |

| HeLa | Cervical Cancer | 14.79 | 48h | [5] |

| T24 | Bladder Cancer | 16.65 | 48h | [3] |

| MCF-7 | Breast Cancer | 11.57 | Not Specified | [10] |

| MDA-MB-231 | Breast Cancer | 10.58 | Not Specified | [10] |

| BT474, N87, HT29, etc. | Various Tumors | 60 - 310 | Not Specified | [6][11] |

| KM-H2, L428, L540, etc. | Hodgkin's Lymphoma | 240 - 800 | Not Specified | [6][7] |

Impact on Cellular Signaling and Processes

This compound-mediated Hsp90 inhibition disrupts multiple oncogenic signaling pathways. Notably, it has been shown to decrease the expression and activity of proteins in the PI3K/Akt, NF-κB, and JNK pathways.[12][13][14] In Epstein-Barr virus (EBV)-positive lymphomas, this compound downregulates the major oncogene LMP1 and its downstream signaling proteins.[12] This disruption of key survival signals leads to cell cycle arrest, typically at the G1 or G2 phase, and the induction of apoptosis through the activation of caspases 3, 8, and 9.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key in vitro assays used to characterize this compound.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of this compound to Hsp90 by competing with a fluorescently labeled probe.

-

Principle: The assay measures the change in polarization of fluorescently labeled geldanamycin (B1684428) (FITC-geldanamycin) upon binding to Hsp90. Unbound, the probe tumbles rapidly, resulting in low polarization. When bound to the larger Hsp90 protein, its rotation slows, increasing polarization. This compound competes for the same binding site, displacing the probe and causing a concentration-dependent decrease in fluorescence polarization.

-

Materials:

-

Recombinant human Hsp90α (e.g., 0.8 nM final concentration)[6][11]

-

FITC-geldanamycin probe (e.g., 2 nM final concentration)[6][11]

-

This compound serial dilutions

-

Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL BGG, 0.1% (v/v) CHAPS[6][11]

-

96-well microplate

-

Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)[6]

-

-

Procedure:

-

Pre-incubate recombinant Hsp90α and FITC-geldanamycin in a 96-well plate at room temperature for 3 hours.[6][11]

-

Add serial dilutions of this compound (dissolved in DMSO) to the wells. Ensure the final DMSO concentration is constant (e.g., 2%).[6]

-

Incubate the reaction for 16 hours at room temperature.[6][11]

-

Measure fluorescence polarization using the plate reader.

-

Include high controls (no this compound) and low controls (no Hsp90).[11]

-

Fit the data to a four-parameter curve to determine the IC50 value, from which the Ki can be calculated.[6]

-

Cell Viability / Cytotoxicity Assay (XTT Method)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

-

Principle: The XTT assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in living cells to an orange-colored formazan (B1609692) product, which is soluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

Procedure:

-

Seed cells (e.g., 5 x 10³ T24 cells/well) in a 96-well plate and incubate overnight.[3]

-

Treat cells with a range of this compound concentrations (e.g., 1.5 to 100 nM) and a vehicle control (DMSO).[3][5]

-

Incubate for a specified period (e.g., 24 or 48 hours).[3][5]

-

Add the XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional period (typically 2-4 hours) to allow for formazan development.

-

Measure the absorbance of the formazan product using a microplate reader (e.g., at 450-500 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[3]

-

Hsp90 Chaperone Activity Assay (Luciferase Refolding)

This assay directly measures the inhibitory effect of this compound on the protein refolding function of Hsp90.

-

Principle: Firefly luciferase is used as a model Hsp90 client protein. When chemically denatured, it loses its enzymatic activity. In the presence of Hsp90, its co-chaperones, and ATP, the denatured luciferase can be refolded into its active conformation. This compound inhibits this refolding process, resulting in lower luciferase activity.

-

Materials:

-

Procedure:

-

Initiate the refolding reaction by diluting the denatured luciferase into the refolding buffer containing cell lysate, ATP, and either this compound or a vehicle control.[3]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time.

-

Measure the restored luciferase activity by adding the appropriate substrate and measuring luminescence.

-

Compare the activity in this compound-treated samples to controls to determine the extent of chaperone inhibition. A 0.6-fold decrease in refolding has been reported for this compound in T24 cells.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

- 9. A novel PET probe to selectively image heat shock protein 90α/β isoforms in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]

- 13. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of BIIB021 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of BIIB021, a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), in various xenograft models. This compound competitively binds to the ATP pocket in the N-terminal domain of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are critical oncoproteins.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[1] Inhibition of Hsp90 by this compound results in the proteasomal degradation of oncoproteins such as HER-2, AKT, and Raf-1.[1] This disruption of key signaling pathways ultimately leads to cell cycle arrest and apoptosis.[2] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Hsp70, which serves as a valuable biomarker for target engagement.[1][3]

Quantitative In Vivo Efficacy Data

The following tables summarize the in vivo anti-tumor activity of this compound in various human tumor xenograft models.

Table 1: Efficacy of this compound in the N87 Gastric Carcinoma Xenograft Model

| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |

| N87 (Gastric Carcinoma) | Athymic Mice | 75 mg/kg, qd x 5 for 5 weeks | Significant inhibition of tumor growth | [4] |

| N87 (Gastric Carcinoma) | Athymic Mice | 100 mg/kg, qd x 5 for 5 weeks | Significant inhibition of tumor growth | [4] |

Table 2: Efficacy of this compound in the BT474 Breast Carcinoma Xenograft Model

| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |

| BT474 (Breast Carcinoma) | Athymic Mice | 75 mg/kg, qd x 5 for 4 weeks | Significant inhibition of tumor growth | [4] |

| BT474 (Breast Carcinoma) | Athymic Mice | 100 mg/kg, qd x 5 for 4 weeks | Significant inhibition of tumor growth | [4] |

Table 3: Efficacy of this compound in the CWR22 Prostate Cancer Xenograft Model

| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Outcome | Reference |

| CWR22 (Prostate Cancer) | Not Specified | Not Specified | Tumor growth inhibition | [4] |

Table 4: Efficacy of this compound in the SNK6 EBV-Positive NK Cell Lymphoma Xenograft Model

| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |

| SNK6 (EBV-Positive NK Cell Lymphoma) | NOD/Shi-scid/IL-2Rγnull (NOG) Mice | 120 mg/kg, 3 times per week for ~4 weeks | Significant inhibition of tumor growth (p < 0.05) | [5] |

Table 5: Efficacy of this compound in Various Other Xenograft Models

| Xenograft Model | Cancer Type | Outcome | Reference |

| L540cy | Hodgkin's Lymphoma | Effective growth inhibition at 120 mg/kg | [6] |

| U87 | Glioblastoma | Tumor growth inhibition | [6] |

| SKOV3 | Ovarian Cancer | Tumor growth inhibition | [6] |

| Panc-1 | Pancreatic Cancer | Tumor growth inhibition | [6] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are outlined below.

Xenograft Model Establishment

-

Cell Lines: Human cancer cell lines, including N87 (gastric), BT474 (breast), and SNK6 (NK cell lymphoma), were cultured under standard conditions.[4][5]

-

Animal Models: Athymic nude mice or NOD/Shi-scid/IL-2Rγnull (NOG) mice were used for tumor implantation.[4][5]

-

Implantation: A suspension of 1 x 106 SNK6 cells was implanted subcutaneously into the right flank of NOG mice.[5] For other models like N87 and BT474, established tumors were implanted in athymic mice.[4]

-

Tumor Growth Monitoring: Tumor volumes were measured using Vernier calipers on designated days.[4][5]

This compound Administration

-

Formulation: this compound was formulated for oral administration.

-

Dosing and Schedule: Dosing and schedules varied depending on the xenograft model, ranging from daily administration (qd x 5) to intermittent dosing (3 times per week).[4][5] Doses typically ranged from 75 mg/kg to 120 mg/kg.[4][5]

Summary

This compound has demonstrated significant in vivo anti-tumor efficacy across a range of human cancer xenograft models, including those for gastric, breast, prostate, and hematological malignancies.[4][5][6][7] Its oral bioavailability and effectiveness on both daily and intermittent dosing schedules provide flexibility for therapeutic development.[1] The data presented in this guide underscore the potential of this compound as a targeted anti-cancer agent, warranting its continued investigation in clinical settings.

References

- 1. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. | BioWorld [bioworld.com]

The Pharmacokinetics and Pharmacodynamics of BIIB021: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB021, also known as CNF2024, is a fully synthetic, orally available, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a critical molecular chaperone, Hsp90 is responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[3] By competitively binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of oncogenic client proteins.[1][2] This targeted degradation of key drivers of malignancy makes Hsp90 an attractive therapeutic target, and this compound has demonstrated potent anti-tumor activity in a variety of preclinical models and clinical trials.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.

Pharmacokinetics

This compound has been evaluated in several Phase I and Phase II clinical trials in patients with advanced solid tumors, including gastrointestinal stromal tumors (GIST), and chronic lymphocytic leukemia (CLL).[4][5] These studies have provided valuable insights into its pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound in Human Clinical Trials

| Parameter | Value | Population | Dosing Regimen | Source |

| Time to Maximum Concentration (Tmax) | ~90 minutes | Patients with advanced solid tumors | 25 to 800 mg twice weekly | [4] |

| Maximum Concentration (Cmax) | 1.5 µmol/L (mean) | Patients with GIST | 600 mg twice a week or 400 mg three times a week | [5] |

| Area Under the Curve (AUC) | 2.9 µmol·h/L (mean) | Patients with GIST | 600 mg twice a week or 400 mg three times a week | [5] |

| Half-life (t1/2) | ~1 hour | Patients with advanced solid tumors and CLL | Various | [1][4] |

| Dose Linearity | Dose-linear kinetics observed | Patients with advanced solid tumors and CLL | Up to 600 mg | [4] |

| Accumulation | No evidence of accumulation with multiple dosing | Patients with advanced solid tumors and CLL | Various | [1][4] |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as an Hsp90 inhibitor. The key pharmacodynamic markers include the degradation of Hsp90 client proteins and the induction of a heat shock response, characterized by the upregulation of proteins like Hsp70.

Table 2: In Vitro Pharmacodynamic Profile of this compound

| Parameter | Value | Cell Line/Assay | Source |

| Hsp90 Binding Affinity (Ki) | 1.7 nM | Competitive binding assay with geldanamycin | [6] |

| HER-2 Degradation (EC50) | 32 nM | MCF-7 breast cancer cells | [1] |

| Cell Growth Inhibition (IC50) | 0.24 - 0.8 µM | Hodgkin's lymphoma cell lines | [6] |

Table 3: Clinical Pharmacodynamic Markers of this compound

| Marker | Effect | Population | Source |

| Hsp70 Induction | Significant increase from baseline | Patients with advanced solid tumors and GIST | [4][5] |

| HER-2 Extracellular Domain (ECD) Inhibition | Significant decrease from baseline (>15% inhibition) | Patients with advanced solid tumors | [4] |

Key Signaling Pathways

This compound's inhibition of Hsp90 leads to the degradation of a multitude of client proteins, thereby disrupting several critical signaling pathways that are often dysregulated in cancer.

The inhibition of Hsp90 by this compound disrupts the PI3K/Akt pathway, a key regulator of cell survival and proliferation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Western Blot Analysis for Hsp70 Induction and Client Protein Degradation

This protocol outlines the steps to assess the on-target effects of this compound by measuring the induction of Hsp70 and the degradation of Hsp90 client proteins such as Akt and HER-2.

Materials:

-

Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, BT474).

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels, running buffer.

-

Transfer: PVDF membrane, transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-Hsp70, rabbit anti-Akt, rabbit anti-HER-2, and mouse anti-GAPDH (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.

Flow Cytometry for HER-2 Degradation

This protocol describes the use of flow cytometry to quantify the degradation of the cell surface receptor HER-2 following treatment with this compound.

Materials:

-

Cell Lines: HER-2-positive cancer cell lines (e.g., BT474, SK-BR-3).

-

This compound: Stock solution in DMSO.

-

Primary Antibody: Mouse anti-human HER-2 antibody.

-

Secondary Antibody: FITC-conjugated anti-mouse IgG.

-

Staining Buffer: PBS with 1% BSA.

-

Propidium Iodide (PI): For viability staining.

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle for the desired time.

-

Cell Harvesting: Harvest cells using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells with cold PBS.

-

Primary Antibody Staining: Resuspend cells in staining buffer containing the primary anti-HER-2 antibody and incubate on ice for 30 minutes.

-

Washing: Wash the cells twice with staining buffer.

-

Secondary Antibody Staining: Resuspend cells in staining buffer containing the FITC-conjugated secondary antibody and incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with staining buffer.

-

Final Preparation: Resuspend cells in staining buffer containing PI.

-

Flow Cytometry: Analyze the cells on a flow cytometer, gating on the live cell population (PI-negative) and measuring the median fluorescence intensity of FITC to quantify HER-2 levels.

Conclusion

This compound is a potent, orally bioavailable Hsp90 inhibitor with a well-defined pharmacokinetic and pharmacodynamic profile. Its mechanism of action, centered on the degradation of key oncogenic client proteins, translates to significant anti-tumor activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other Hsp90 inhibitors, facilitating further investigation into their therapeutic potential. The use of pharmacodynamic biomarkers such as Hsp70 induction and HER-2 degradation is crucial for assessing target engagement and guiding clinical development.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

BIIB021: A Technical Guide to its Effects on Cell Cycle and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB021, also known as CNF2024, is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2][3] By binding to the ATP-binding pocket of Hsp90, this compound disrupts its chaperone function, leading to the degradation of these client proteins and subsequent inhibition of tumor growth.[1][4] This technical guide provides an in-depth overview of the effects of this compound on the cell cycle and apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound competitively inhibits the ATPase activity of Hsp90, a necessary step for the proper folding and activation of its client proteins.[5] This inhibition leads to the misfolding and subsequent proteasomal degradation of numerous oncogenic client proteins.[6] Key client proteins affected by this compound include HER-2, Akt, Raf-1, CDK1, CDK2, and Cyclin D3.[1][7] The degradation of these proteins disrupts critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.[1][8] A hallmark of Hsp90 inhibition by this compound is the compensatory upregulation of heat shock proteins Hsp70 and Hsp27.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |

| BT474 | Breast Cancer | 60 - 310 | Not Specified |

| MCF-7 | Breast Cancer | 11.57 | 48 |

| MDA-MB-231 | Breast Cancer | 10.58 | 48 |

| N87 | Gastric Cancer | 60 - 310 | Not Specified |

| HT29 | Colon Cancer | 60 - 310 | Not Specified |

| H1650 | Non-Small Cell Lung Cancer | 60 - 310 | Not Specified |

| H1299 | Non-Small Cell Lung Cancer | 60 - 310 | Not Specified |

| H69 | Small Cell Lung Cancer | 60 - 310 | Not Specified |

| H82 | Small Cell Lung Cancer | 60 - 310 | Not Specified |

| SKM-1 | Myelodysplastic Syndrome | 355.69 | 24 |

| SKM-1 | Myelodysplastic Syndrome | 168.6 | 48 |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 384.6 | 48 |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 301.8 | 72 |

| T24 | Bladder Cancer | 21.25 | 24 |

| T24 | Bladder Cancer | 16.65 | 48 |

| HeLa | Cervical Cancer | 36.15 | 24 |

| HeLa | Cervical Cancer | 14.79 | 48 |

| BC-1 | Primary Effusion Lymphoma | 41.5 - 71.5 | 72 |

| BC-3 | Primary Effusion Lymphoma | 41.5 - 71.5 | 72 |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| SKM-1 | Control | 34.9 | Not Specified | Not Specified |

| SKM-1 | 100 nM this compound (24h) | 40.5 | Reduced | Not Specified |

| SKM-1 | 200 nM this compound (24h) | 42.9 | Reduced | Not Specified |

| Molt-4 | Control | 47.3 | 47.3 | Not Specified |